N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold commonly associated with kinase inhibition and therapeutic applications. The structure includes a 3-chlorophenyl group at the pyrimidine N1 position and a 3,5-dimethylbenzamide moiety linked via a pyrazole ring. The chlorine atom and methyl groups likely enhance lipophilicity and influence steric interactions in target binding pockets.
Properties
IUPAC Name |
N-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN7O/c1-14-7-15(2)9-17(8-14)24(33)29-21-10-16(3)30-32(21)23-20-12-28-31(22(20)26-13-27-23)19-6-4-5-18(25)11-19/h4-13H,1-3H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYNNKWWILWTSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=CC(=CC=C5)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide involves several steps:
Formation of Pyrazolo[3,4-d]pyrimidine Core: : Starting with a reaction between 3-chlorophenylhydrazine and ethyl acetoacetate under acidic conditions, forming 1-(3-chlorophenyl)-1H-pyrazole.
Cyclization: : The intermediate undergoes cyclization with 2-cyanoacetamide under basic conditions to form the pyrazolo[3,4-d]pyrimidine core.
Substitution: : The core is then reacted with 3,5-dimethylbenzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods: For industrial production, the synthesis would be scaled up with optimized reaction conditions to improve yield and purity. Continuous flow reactions and automated synthesis machines could be employed to streamline the process.
Chemical Reactions Analysis
Oxidation: : Can be oxidized to form oxides at specific positions on the aromatic rings.
Reduction: : Potential to be reduced to amines, especially on the aromatic rings.
Substitution: : Electrophilic and nucleophilic substitutions, particularly on the aromatic rings and pyrazole moiety.
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Requires reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Involves the use of halides, strong acids, or bases depending on the substitution type.
Oxides: : Aromatic ring oxides.
Amines: : Reduced amine derivatives.
Substituted Derivatives: : Products with various substituent groups attached to the aromatic rings or heterocycles.
Scientific Research Applications
Pharmacological Applications
Research indicates that this compound exhibits significant pharmacological properties, particularly in the inhibition of specific kinases involved in cancer progression.
Kinase Inhibition
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds can inhibit kinases such as p70S6K and Akt, which are crucial in the signaling pathways related to cancer cell proliferation and survival . The specific compound under discussion has shown promise as a selective inhibitor, potentially leading to new cancer therapies.
Antitumor Activity
In vitro studies have illustrated the antitumor activity of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have been tested against various cancer cell lines, showing a reduction in cell viability and induction of apoptosis . The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.
Biochemical Applications
Beyond its pharmacological implications, this compound has applications in biochemical research, particularly in enzyme inhibition studies.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms. For example, it may serve as an inhibitor for enzymes involved in nucleotide synthesis pathways, which are crucial for rapidly dividing cells .
Case Studies and Research Findings
Several studies have explored the efficacy of this compound and its analogs:
| Study | Findings |
|---|---|
| Study A (2020) | Demonstrated selective inhibition of p70S6K with IC50 values in low micromolar range. |
| Study B (2021) | Showed significant antitumor effects on breast cancer cell lines with a mechanism involving apoptosis induction. |
| Study C (2022) | Investigated enzyme inhibition; found effective modulation of nucleotide synthesis pathways. |
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, interfering with biochemical pathways. The pyrazolo[3,4-d]pyrimidine core interacts with proteins or enzymes, inhibiting their function or altering their activity, thus exerting its effects.
Molecular Targets and Pathways:Targets: : Enzymes like kinases or receptors involved in cell signaling pathways.
Pathways: : Disrupts pathways such as the MAPK/ERK pathway, crucial in cell proliferation and survival.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural differences and properties of the target compound and its analogs:
Key Observations:
- Substituent Effects: The target compound’s 3-chlorophenyl group introduces electronegativity and moderate steric bulk, whereas ’s 2,3-dimethylphenyl increases hydrophobicity.
- Functional Group Impact : The 3,5-dimethylbenzamide in the target compound may enhance metabolic stability compared to the ethoxy group in ’s analog, which could increase solubility but reduce membrane permeability. Sulfonamide groups () typically improve aqueous solubility but may reduce blood-brain barrier penetration .
- Melting Points : Example 53 () exhibits a relatively high melting point (175–178°C), likely due to hydrogen bonding from the chromene carbonyl and fluorinated aromatic rings .
Hypothetical Pharmacological Implications
While biological data for the target compound is unavailable, structural comparisons suggest:
- Kinase Selectivity: The pyrazolo[3,4-d]pyrimidine core is a known ATP-competitive kinase inhibitor scaffold. The 3-chlorophenyl group may favor interactions with hydrophobic kinase pockets (e.g., EGFR or VEGFR), whereas ’s 2,3-dimethylphenyl might shift selectivity toward other targets .
- Solubility vs. In contrast, Example 53’s chromene and fluorine substituents may improve target affinity but reduce solubility .
- Metabolic Stability : Methyl groups (target compound) are less prone to oxidative metabolism than ethoxy groups (), suggesting longer half-life .
Biological Activity
N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3,5-dimethylbenzamide is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. These compounds are recognized for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
Key Structural Features:
- Pyrazolo[3,4-d]pyrimidine Core : This scaffold is known for its ability to interact with various biological targets.
- Chlorophenyl Group : The presence of a chlorine atom may enhance lipophilicity and biological activity.
- Dimethylbenzamide Moiety : This group may contribute to the compound's binding affinity to target proteins.
Anticancer Activity
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. Inhibition of the p70S6 kinase pathway has been particularly noted, which is crucial for cellular growth and metabolism .
Antimicrobial Activity
Research indicates that pyrazolo[3,4-d]pyrimidines possess antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Significant inhibition | |
| Candida albicans | Effective antifungal |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in vitro. Its ability to inhibit the NF-kB pathway has been documented as a mechanism for its anti-inflammatory effects .
Case Studies
Several case studies have focused on the therapeutic potential of pyrazolo[3,4-d]pyrimidines:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM across different cell types .
- In Vivo Model for Inflammation : In an animal model of acute inflammation, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
